7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine
Overview
Description
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine can be achieved through various methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating . This method is efficient and yields the desired product in moderate to good quantities.
Another synthetic route involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . This method provides a versatile access to imidazo[4,5-b]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a GABA A receptor agonist, which can influence neurotransmission.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . Additionally, as a proton pump inhibitor, it blocks the enzyme responsible for acid secretion in the stomach, providing relief from conditions like acid reflux .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Commonly used in medicinal chemistry for drug development.
Uniqueness
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine stands out due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-4-8-12-9-7(2)5-6-11-10(9)13-8/h5-6H,3-4H2,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGMKQVIGMSSSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC=CC(=C2N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567075 | |
Record name | 7-Methyl-2-propyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133239-98-2 | |
Record name | 7-Methyl-2-propyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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